2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazole
Description
2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazole is a chemical compound with a complex structure that includes a benzimidazole ring substituted with hydroxyethylamino and trimethyl groups
Properties
CAS No. |
480439-10-9 |
|---|---|
Molecular Formula |
C12H17N3O |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
2-[(1,5,6-trimethylbenzimidazol-2-yl)amino]ethanol |
InChI |
InChI=1S/C12H17N3O/c1-8-6-10-11(7-9(8)2)15(3)12(14-10)13-4-5-16/h6-7,16H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
QNIBULVWNKYKPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)NCCO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazole typically involves the reaction of 1,6,7-trimethylbenzimidazole with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazole can undergo various chemical reactions, including:
Oxidation: The hydroxyethylamino group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used under acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Nitrobenzimidazoles, halobenzimidazoles.
Scientific Research Applications
2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazole involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the benzimidazole ring can intercalate into DNA, disrupting its replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyethylamino)ethanol
- 2-(2-Hydroxyethylamino)pyrimidine-5-carbonitrile
- 2-(2-Hydroxyethylamino)quinoline-2,4-dione
Uniqueness
2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazole is unique due to the presence of both hydroxyethylamino and trimethyl groups on the benzimidazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazole is a benzimidazole derivative that has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxyethylamino group and multiple methyl substitutions on the benzimidazole ring. The biological activity of this compound is primarily investigated in relation to its antiproliferative, pro-apoptotic properties, and effects on tubulin dynamics.
Antiproliferative Effects
Research has demonstrated that benzimidazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. In particular, studies have shown that compounds similar to 2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazole can inhibit the growth of aggressive cancer cells, such as the MDA-MB-231 breast cancer cell line. The antiproliferative activity is often quantified using the MTT assay, which measures cell viability based on mitochondrial activity.
Table 1: Antiproliferative Activity of Benzimidazole Derivatives
| Compound | IC50 (μM) | Cell Line | Reference |
|---|---|---|---|
| 2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazole | TBD | MDA-MB-231 | |
| Benzimidazole Derivative A | 40-60 | MDA-MB-231 | |
| Benzimidazole Derivative B | 13-20 | MDA-MB-231 |
Pro-Apoptotic Activity
The pro-apoptotic effects of 2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazole have been investigated through various assays. These include DAPI staining and immunofluorescent assays that reveal changes in nuclear morphology indicative of apoptosis. Compounds with similar structures have been shown to induce apoptosis by disrupting mitochondrial function and activating caspase pathways.
Case Study: Apoptosis Induction
A study involving a series of benzimidazole derivatives demonstrated that certain compounds could significantly increase apoptosis rates in MDA-MB-231 cells when compared to controls. The mechanism was linked to the inhibition of tubulin polymerization and subsequent mitotic arrest.
Tubulin Dynamics
The interaction of benzimidazole derivatives with tubulin has been a focal point in understanding their mechanism of action. Compounds like 2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazole are believed to bind to the colchicine site on tubulin, leading to altered dynamics that prevent proper microtubule formation.
Table 2: Effects on Tubulin Dynamics
| Compound | Effect on Tubulin Polymerization | Mechanism |
|---|---|---|
| 2-(2-Hydroxyethylamino)-1,6,7-trimethylbenzimidazole | Inhibition | Colchicine-like binding |
| Benzimidazole Derivative C | Retarded polymerization | Microtubule destabilization |
Research Findings
Recent studies have highlighted the significance of methyl substitutions in enhancing the biological activity of benzimidazole derivatives. For instance, methyl groups at specific positions have been associated with increased cytotoxicity and improved binding affinity for tubulin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
